4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a bromophenyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The allyl group is introduced through a subsequent alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYFOJFVVHCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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